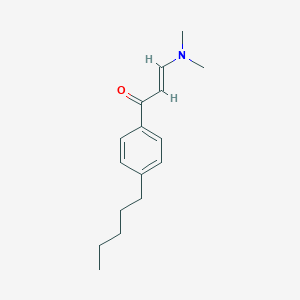![molecular formula C28H32N2O6 B8072779 (3AS,7AR)-2-(TERT-BUTOXYCARBONYL)-5-[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]OCTAHYDRO-7AH-PYRROLO[3,4-C]PYRIDINE-7A-CARBOXYLIC ACID](/img/structure/B8072779.png)
(3AS,7AR)-2-(TERT-BUTOXYCARBONYL)-5-[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]OCTAHYDRO-7AH-PYRROLO[3,4-C]PYRIDINE-7A-CARBOXYLIC ACID
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3AS,7AR)-2-(TERT-BUTOXYCARBONYL)-5-[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]OCTAHYDRO-7AH-PYRROLO[3,4-C]PYRIDINE-7A-CARBOXYLIC ACID is a complex organic compound with a unique structure that includes a fluorenylmethoxycarbonyl group and a hexahydropyrrolo[3,4-c]pyridine ring system
Métodos De Preparación
The synthesis of (3AS,7AR)-2-(TERT-BUTOXYCARBONYL)-5-[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]OCTAHYDRO-7AH-PYRROLO[3,4-C]PYRIDINE-7A-CARBOXYLIC ACID typically involves multiple steps, including the protection of functional groups, formation of the pyrrolo[3,4-c]pyridine ring, and introduction of the fluorenylmethoxycarbonyl and tert-butoxycarbonyl groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques and optimizing the use of reagents to minimize waste and reduce costs.
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and the reagents used.
Aplicaciones Científicas De Investigación
(3AS,7AR)-2-(TERT-BUTOXYCARBONYL)-5-[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]OCTAHYDRO-7AH-PYRROLO[3,4-C]PYRIDINE-7A-CARBOXYLIC ACID has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound may be used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorenylmethoxycarbonyl group can enhance the compound’s ability to bind to these targets, while the hexahydropyrrolo[3,4-c]pyridine ring system can provide structural stability. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.
Comparación Con Compuestos Similares
Compared to other similar compounds, (3AS,7AR)-2-(TERT-BUTOXYCARBONYL)-5-[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]OCTAHYDRO-7AH-PYRROLO[3,4-C]PYRIDINE-7A-CARBOXYLIC ACID stands out due to its unique combination of functional groups and ring systems. Similar compounds include those with fluorenylmethoxycarbonyl groups or hexahydropyrrolo[3,4-c]pyridine rings, but they may lack the specific structural features that confer the unique properties of this compound.
Propiedades
IUPAC Name |
(3aS,7aR)-5-(9H-fluoren-9-ylmethoxycarbonyl)-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,3a,4,6,7-hexahydropyrrolo[3,4-c]pyridine-7a-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N2O6/c1-27(2,3)36-26(34)30-15-18-14-29(13-12-28(18,17-30)24(31)32)25(33)35-16-23-21-10-6-4-8-19(21)20-9-5-7-11-22(20)23/h4-11,18,23H,12-17H2,1-3H3,(H,31,32)/t18-,28-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZDFHYVWWKYHTI-JMQGSBJISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CN(CCC2(C1)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2CN(CC[C@@]2(C1)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[(4-methylphenyl)-diphenylmethyl]amino]hexanoic acid](/img/structure/B8072702.png)
![3-[3-[3-oxo-3-(phenylmethoxyamino)propoxy]-2,2-bis[[3-oxo-3-(phenylmethoxyamino)propoxy]methyl]propoxy]-N-phenylmethoxypropanamide](/img/structure/B8072707.png)
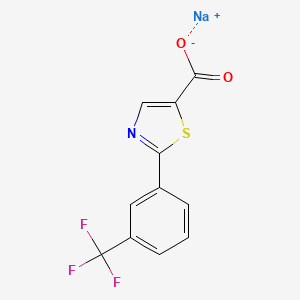
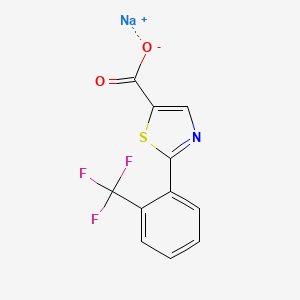
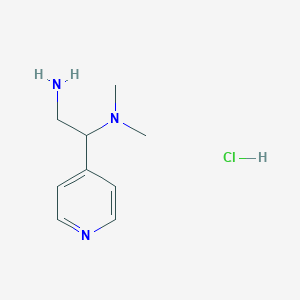
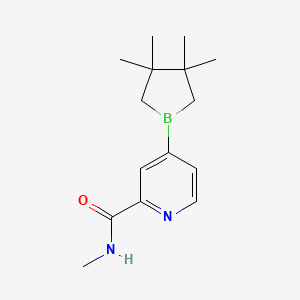
![4-Isopropyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B8072736.png)
![3-(1-(tert-Butoxy)-2-methyl-1-oxopropan-2-yl)-5-methyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B8072741.png)
![(2S)-2-(2,5-Difluorophenyl)-1-[(S)-(1,1-dimethylethyl)sulfinyl]pyrrolidine](/img/structure/B8072747.png)
![3-(aminomethyl)-5,7-dihydro-4H-triazolo[1,5-a]pyrazin-6-one](/img/structure/B8072751.png)
![3-[[(3S,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-4-yl]methoxy]benzoic acid](/img/structure/B8072788.png)
![2-[1-(carboxymethyl)-3-methyl-2,5-dioxo-3H-1,4-benzodiazepin-4-yl]acetic acid](/img/structure/B8072803.png)
![1,9-Dihydroxy-4-(hydroxymethyl)-3,8-dioxatetracyclo[7.7.0.02,7.010,15]hexadeca-2(7),4,10,12,14-pentaene-6,16-dione](/img/structure/B8072807.png)
